molecular formula C11H9ClN6O3 B11050967 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-methyl-1H-tetrazol-5-yl)acetamide

2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-methyl-1H-tetrazol-5-yl)acetamide

Cat. No.: B11050967
M. Wt: 308.68 g/mol
InChI Key: IFFUQPRRRYKAKP-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-methyl-1H-tetrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring, a tetrazole ring, and an acetamide group. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-methyl-1H-tetrazol-5-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced by reacting the benzoxazole derivative with sodium azide and ammonium chloride in the presence of a suitable solvent such as dimethylformamide (DMF).

    Acetamide Group Addition: The final step involves the acylation of the tetrazole-substituted benzoxazole with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it into an amine derivative.

    Substitution: The chloro group on the benzoxazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or ammonia (NH3) under basic conditions.

Major Products

    Oxidation Products: Various oxidized benzoxazole derivatives.

    Reduction Products: Amine derivatives of the tetrazole ring.

    Substitution Products: Substituted benzoxazole derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Studied for its potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-methyl-1H-tetrazol-5-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxazole and tetrazole rings may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Lacks the tetrazole ring, which may result in different biological activities.

    N-(1-methyl-1H-tetrazol-5-yl)acetamide: Lacks the benzoxazole ring, which may affect its chemical reactivity and biological properties.

    2-(6-chloro-1,3-benzoxazol-2-yl)acetamide: Similar structure but without the oxo group, potentially leading to different chemical and biological behavior.

Uniqueness

The presence of both the benzoxazole and tetrazole rings in 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-methyl-1H-tetrazol-5-yl)acetamide makes it unique compared to other similar compounds. This combination of functional groups may contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H9ClN6O3

Molecular Weight

308.68 g/mol

IUPAC Name

2-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(1-methyltetrazol-5-yl)acetamide

InChI

InChI=1S/C11H9ClN6O3/c1-17-10(14-15-16-17)13-9(19)5-18-7-3-2-6(12)4-8(7)21-11(18)20/h2-4H,5H2,1H3,(H,13,14,16,19)

InChI Key

IFFUQPRRRYKAKP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)NC(=O)CN2C3=C(C=C(C=C3)Cl)OC2=O

Origin of Product

United States

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